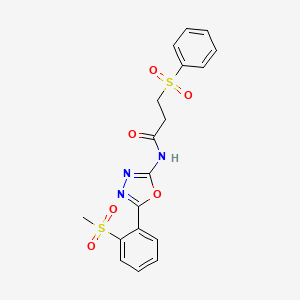
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a complex organic compound. It contains functional groups such as methylsulfonyl, phenyl, oxadiazol, and propanamide .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, the synthesis of compounds with a methylsulfonyl group often involves the use of 2-(Methylsulfonyl)phenol .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain an oxadiazol ring attached to a phenyl ring with a methylsulfonyl substituent, and a propanamide group attached to another phenyl ring with a sulfonyl substituent .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the methylsulfonyl group could participate in various reactions . The oxadiazol ring might also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, compounds with a methylsulfonyl group often have certain solubility characteristics .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide, as part of the biaryl-bis-sulfonamide category, was investigated for its metabolic pathway using microbial-based surrogate biocatalytic systems. This approach facilitated the production of mammalian metabolites of LY451395, a compound within the same category, for full structural characterization by NMR. This method serves as a novel application in studying drug metabolism through microbial bioconversion, contributing to the understanding of metabolic pathways and the production of analytical standards for clinical investigations (Zmijewski et al., 2006).
Antibacterial Applications
Sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae (Xoo). These compounds, particularly 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, showed better antibacterial activity than commercial agents, highlighting their potential as effective antibacterial agents in agricultural applications. Their ability to stimulate plant resistance against bacterial infections by enhancing superoxide dismutase (SOD) and peroxidase (POD) activities in rice presents a promising avenue for plant protection strategies (Shi et al., 2015).
Insecticidal Activity
The synthesis and characterization of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, which were evaluated for insecticidal activity against the diamondback moth (Plutella xylostella), is another significant application. Preliminary bioassays indicated that some compounds exhibited promising insecticidal activities. For example, a specific derivative displayed high efficacy at various concentrations against P. xylostella, underscoring the potential of these compounds as novel insecticides for pest management (Qi et al., 2014).
Synthesis and Evaluation in Chemistry
The preparation and evaluation of a library of 5-substituted-2-amino-1,3,4-oxadiazoles and corresponding thiadiazole analogues using a one-pot synthesis method highlight the versatility of this compound derivatives in chemical synthesis. This approach not only enables the creation of diverse chemical libraries but also contributes to the development of new methodologies in organic synthesis (Baxendale et al., 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S2/c1-28(23,24)15-10-6-5-9-14(15)17-20-21-18(27-17)19-16(22)11-12-29(25,26)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYQJITVBOKNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

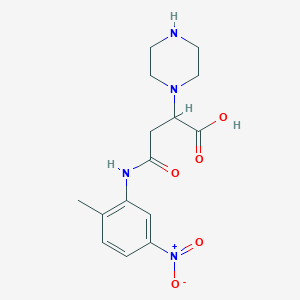
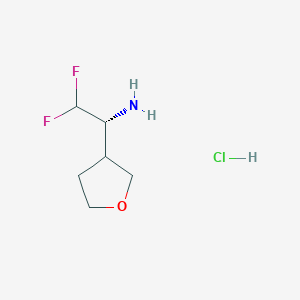
![ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2935833.png)
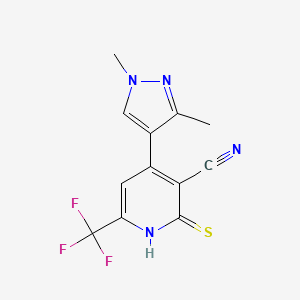
![3-((Z)-{3-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)-1H-indol-2-one](/img/structure/B2935837.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-phenylpropyl)amino]acetamide](/img/structure/B2935838.png)

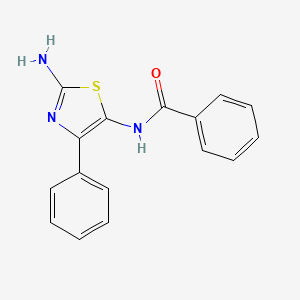
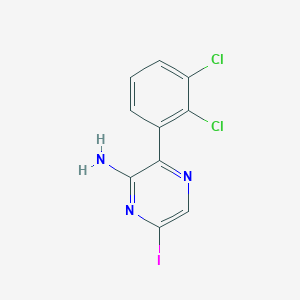
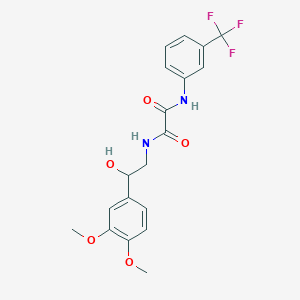
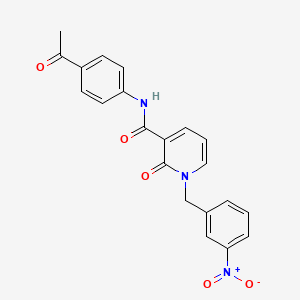
![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)

